molecular formula C19H18N2O5 B2739607 5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 2034454-74-3

5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2739607
CAS No.: 2034454-74-3
M. Wt: 354.362
InChI Key: KPRKNFPBBMXSEF-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide is a chemical compound provided For Research Use Only (RUO), intended for laboratory research purposes and not for human use, diagnosis, or drug administration. This pyrano[2,3-c]pyridine derivative is of significant interest in antimicrobial research. Compounds within this structural class have demonstrated notable antibacterial and antifungal activities in scientific studies, with some analogs exhibiting Minimum Inhibitory Concentration (MIC) values in the promising range of 12.5-25 µg/mL against various bacterial and fungal strains . The core pyrano[2,3-c]pyridine scaffold, functionalized with a hydroxymethyl group at the 5-position and an N-(3-methoxybenzyl)carboxamide at the 3-position, serves as a valuable intermediate for medicinal chemistry exploration and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . Researchers utilize this compound to investigate new strategies to combat antimicrobial resistance . Its molecular structure, characterized by a fused pyranopyridine system, offers a complex pharmacophore for further chemical modification and biological evaluation.

Properties

IUPAC Name

5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-11-17-15(13(10-22)9-20-11)7-16(19(24)26-17)18(23)21-8-12-4-3-5-14(6-12)25-2/h3-7,9,22H,8,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKNFPBBMXSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NCC3=CC(=CC=C3)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide , with the CAS number 2034454-74-3 , is a member of the pyrano[2,3-c]pyridine family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The following article explores its synthesis, biological activity, and relevant research findings.

Basic Information

PropertyValue
Common NameThis compound
Molecular FormulaC₁₉H₁₈N₂O₅
Molecular Weight354.4 g/mol
CAS Number2034454-74-3

Structural Characteristics

The structure of this compound features a pyrano-pyridine core with various functional groups that contribute to its biological activity. The presence of a hydroxymethyl group and a methoxybenzyl moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrano[2,3-c]pyridine exhibit significant antimicrobial properties. A study reported that related compounds showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/mL against various bacterial and fungal strains, indicating comparable efficacy to standard antimicrobial agents .

Case Study: Antimicrobial Efficacy

In a systematic evaluation of several synthesized derivatives, it was found that compounds similar to This compound displayed potent activity against:

  • Gram-positive bacteria : Micrococcus luteus
  • Gram-negative bacteria : Pseudomonas aeruginosa and Escherichia coli
  • Fungi : Candida species

The most active compound demonstrated an MIC value of 0.21 µM , showcasing its potential as a new antimicrobial agent .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. In vitro assays indicated that certain derivatives exhibited antiproliferative effects against human tumor cell lines with growth inhibition values in the nanomolar range .

The proposed mechanism involves the inhibition of DNA gyrase and MurD enzymes, crucial for bacterial DNA replication and cell wall synthesis. Molecular docking studies revealed strong binding interactions between these compounds and their target proteins, which could lead to effective antibacterial action .

Pharmacokinetic Properties

Preliminary assessments of pharmacokinetic parameters indicate favorable drug-like characteristics for This compound , including:

  • Good solubility
  • Adequate permeability
  • Acceptable metabolic stability

These properties are essential for further development as therapeutic agents .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, including both Gram-positive and Gram-negative bacteria, it has demonstrated effective inhibition. For instance, compounds derived from similar structural frameworks have been shown to possess Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, suggesting a potential role in combating resistant bacterial strains .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective capabilities. It has been suggested that derivatives can block calcium entry into cells, thereby protecting against excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . This suggests a promising avenue for further research into its use as a neuroprotective agent.

3. Acetylcholinesterase Inhibition
Given its structural characteristics, this compound has been evaluated for its potential as an acetylcholinesterase inhibitor. Such inhibition is crucial in the treatment of cognitive disorders, including Alzheimer’s disease. Preliminary studies have shown that certain derivatives can effectively inhibit acetylcholinesterase activity in vitro, marking them as potential candidates for further drug development .

Synthetic Methodologies

The synthesis of 5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide can be achieved through various multicomponent reactions (MCRs). These methods allow for the efficient assembly of complex molecules from simpler precursors. The use of MCRs not only enhances yield but also minimizes the number of steps required in synthesis, making it a valuable approach in medicinal chemistry .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial activity of similar pyrano[2,3-c]pyridine derivatives against common pathogens. The results indicated that several compounds exhibited significant antibacterial activity with MIC values lower than those of traditional antibiotics like ciprofloxacin. This highlights the therapeutic potential of this class of compounds in treating infections caused by resistant strains .

Case Study 2: Neuroprotection in Cell Models
In vitro experiments using neuroblastoma cell lines treated with derivatives of this compound showed reduced cell death under oxidative stress conditions. The protective effects were attributed to the modulation of calcium ion influx and enhanced antioxidant activity, suggesting that these compounds could be developed into neuroprotective agents for clinical use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound shares its pyrano[2,3-c]pyridine core with derivatives such as (2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide (). Key differences include:

  • Position 2: The main compound features a 2-oxo group, whereas ’s derivative has a 2-[(4-methoxyphenyl)imino] substituent.
  • Position 3 Amide : The 3-methoxybenzyl group in the main compound contrasts with the 5-chloro-2,4-dimethoxyphenyl group in . The latter’s chlorine atom and additional methoxy groups could enhance lipophilicity but increase steric hindrance .

Comparison with 1,4-Dihydropyridine Derivatives ()

Compounds like AZ331 and AZ257 (1,4-dihydropyridine carboxamides) differ in core structure but share functional groups:

  • Core: The 1,4-dihydropyridine ring in AZ331/AZ257 is a non-fused, partially saturated system, whereas the main compound’s pyrano[2,3-c]pyridine is fully aromatic and fused. This difference likely impacts conformational flexibility and redox stability .
  • Substituents: Both classes feature methoxyphenyl and thioether groups, but the main compound lacks the cyano and furyl substituents seen in AZ331/AZ255. These groups in dihydropyridines are associated with calcium channel modulation, suggesting divergent pharmacological targets .

Structural and Physicochemical Data Table

Parameter Main Compound Compound AZ331 ()
Molecular Formula C₂₃H₂₂N₂O₅ C₂₆H₂₄ClN₃O₆ C₂₈H₂₄N₄O₅S
Molecular Weight (g/mol) 406.43 509.94 528.58
Key Substituents 5-hydroxymethyl, 3-methoxybenzyl, 8-methyl 5-chloro-2,4-dimethoxyphenyl, 4-methoxyimino 2-furyl, 4-methoxyphenylthio, cyano
Hydrogen-Bond Donors 2 (hydroxymethyl + amide NH) 1 (amide NH) 2 (amide NH + dihydropyridine NH)
Lipophilicity (LogP est.) ~2.1 (moderate) ~3.5 (high) ~3.8 (high)

Research Implications and Limitations

  • However, the absence of electron-withdrawing groups (e.g., chloro in ) could reduce binding affinity to hydrophobic targets .
  • Synthetic Challenges: The pyrano[2,3-c]pyridine core requires multi-step synthesis, similar to ’s compound, whereas dihydropyridines () are more accessible but less thermally stable .

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